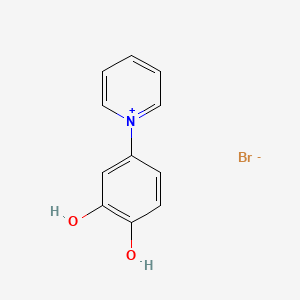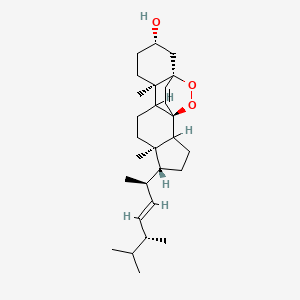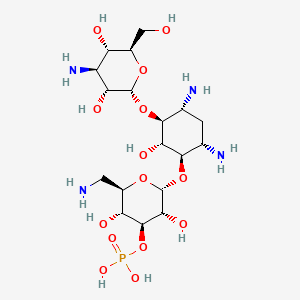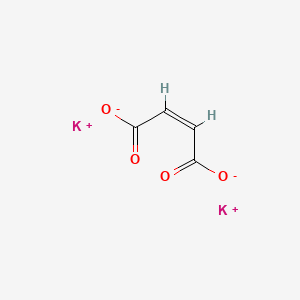
Ceftriaxone
Overview
Description
Ceftriaxone is a third-generation cephalosporin antibiotic with broad-spectrum activity against a variety of bacteria. It is particularly noted for its long half-life, which allows for once-daily dosing, and its efficacy against Gram-positive and Gram-negative aerobic, and some anaerobic, bacteria. The drug is administered intravenously or intramuscularly, making it versatile for different types of infections (Richards et al., 1984).
Synthesis Analysis
This compound's chemical synthesis and development marked a significant advancement in antibiotic therapy, providing a powerful tool against difficult organisms like multidrug-resistant Enterobacteriaceae. Its synthesis focused on enhancing its stability to beta-lactamases and increasing its spectrum of activity, especially against Gram-negative bacteria (Lamb et al., 2002).
Molecular Structure Analysis
The molecular structure of this compound is key to its function. Its beta-lactam ring, common to all cephalosporins, is resistant to many beta-lactamase enzymes produced by bacteria to confer resistance. This structural feature underpins its broad-spectrum efficacy and its ability to overcome resistance mechanisms that challenge many other antibiotics (Smaga et al., 2020).
Chemical Reactions and Properties
This compound's chemical properties, including its stability in the presence of beta-lactamases and its ability to bind with high affinity to penicillin-binding proteins in bacteria, are foundational to its antimicrobial activity. These interactions disrupt the bacterial cell wall synthesis, leading to bacterial death. Its resistance to degradation by bacterial enzymes extends its spectrum of activity to include organisms resistant to earlier generations of cephalosporins (Cleeland & Squires, 1984).
Physical Properties Analysis
This compound's physical properties, including solubility and stability, facilitate its use in various clinical settings. It can be administered intramuscularly or intravenously, offering flexibility in treatment approaches. Its long half-life is attributable to these physical properties, enabling once-daily dosing that improves patient compliance (Guglielmo et al., 2000).
Chemical Properties Analysis
The chemical robustness of this compound, including its resistance to beta-lactamases and its broad-spectrum activity, stems from its unique chemical structure. This allows for effective treatment of infections caused by a wide range of pathogens, including those resistant to other antibiotics. Its chemical properties also contribute to its good tolerability profile, with adverse events being generally mild and transient (Lamb et al., 2002).
Scientific Research Applications
Pharmacokinetics Development
Ceftriaxone is a third-generation cephalosporin used worldwide as a first-line treatment for several infections, including life-threatening ones like meningitis or endocarditis. Recent shifts in its use, such as high-dose schemes and new populations treated, have necessitated the development of new sensitive assays for quantifying this compound in human plasma. A study by Herrera-Hidalgo et al. (2020) developed and validated a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for fast quantitation of this compound concentrations in plasma samples, applicable in research and clinical therapeutic drug monitoring (Herrera-Hidalgo et al., 2020).
Neuroprotective Effects in Neurodegenerative Disorders
This compound has been suggested as a therapeutic agent in various neurodegenerative disorders. It counters glutamate-mediated toxicity in cerebral ischemia and enhances the degradation of misfolded proteins in diseases like Alexander's disease and Parkinson's disease. A study by Ruzza et al. (2014) found that this compound binds with good affinity to α-synuclein, blocking its in vitro polymerization, and exerts neuroprotective action in an in vitro model of Parkinson's disease (Ruzza et al., 2014).
Stroke Treatment
Thöne-Reineke et al. (2008) reported that this compound dramatically reduced early mortality in experimental stroke in rats. It improved neurological performance and survival, possibly due to neuroprotection by activation of the glutamate transporter GLT1 and a stimulation of neurotrophins, resulting in an increased number of surviving neurons in the penumbra (Thöne-Reineke et al., 2008).
Treatment of Neurological Conditions
This compound was tested for its efficacy in patients with Amyotrophic Lateral Sclerosis (ALS), as reported by Cudkowicz and Shefner (2013). The study concluded that this compound did not significantly increase survival time or decrease the rate of decline in function for subjects with ALS (Cudkowicz & Shefner, 2013).
Alzheimer’s Disease Treatment
A study by Tikhonova et al. (2021) highlighted this compound's role in Alzheimer's disease (AD). They found that this compound significantly attenuated amyloid deposition and neuroinflammatory response in a mouse model, indicating its potential as a treatment against cognitive decline from the early stages of AD progression (Tikhonova et al., 2021).
Mechanism of Action
Target of Action
Ceftriaxone, a broad-spectrum third-generation cephalosporin antibiotic , primarily targets the bacterial cell wall. It binds to penicillin-binding proteins (PBPs) located in the bacterial cytoplasmic membrane . These proteins play a crucial role in the final transpeptidation step of peptidoglycan synthesis, which is essential for bacterial cell wall biosynthesis .
Mode of Action
This compound inhibits the mucopeptide synthesis in the bacterial cell wall . The beta-lactam moiety of this compound binds to carboxypeptidases, endopeptidases, and transpeptidases, which are involved in cell-wall synthesis and cell division . This binding inhibits the final transpeptidation step of peptidoglycan synthesis in bacterial cell walls, thus inhibiting cell wall biosynthesis . This leads to the formation of defective cell walls and eventually results in bacterial cell lysis and death .
Biochemical Pathways
This compound disrupts the biochemical pathways involved in the synthesis of the bacterial cell wall. By inhibiting the enzymes involved in the final stages of peptidoglycan synthesis, it prevents the formation of a complete and functional cell wall . This disruption in the biochemical pathway leads to the weakening of the bacterial cell wall, making the bacteria more susceptible to osmotic pressure changes, which can lead to cell lysis .
Pharmacokinetics
This compound has a very long half-life compared to other cephalosporins, which allows for once-daily dosing . It is highly penetrable into various body tissues, including the meninges, eyes, and inner ear . After administration, this compound rapidly diffuses into the body with a distribution half-life of about 14 minutes . It is eliminated by both renal and biliary routes . The elimination half-life of this compound is 6.4 hours in patients with normal renal function and 21.4 hours in patients with renal failure .
Result of Action
The primary result of this compound’s action is the death of the bacterial cells. By inhibiting the synthesis of the bacterial cell wall, this compound causes the bacteria to become more susceptible to environmental pressures, leading to cell lysis and death . This results in the clearance of the bacterial infection.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, early exposure to this compound can potentially cause health risks . Moreover, the presence of antibiotic residues in the environment can lead to the ingestion of this compound, which may affect its action . Furthermore, the efficacy of this compound can be influenced by the patient’s age and renal function .
Safety and Hazards
Ceftriaxone is generally well tolerated; adverse events can include diarrhea, nausea, abdominal pain, dyspepsia, headache, and rash. Rare but potentially severe adverse events include Clostridium difficile-associated diarrhea, hypersensitivity reactions, angioedema, anaphylaxis and Stevens Johnson syndrome/toxic epidermal necrolysis .
Future Directions
Ceftriaxone is used in a variety of treatments including acute otitis media, bone and joint infections, endocarditis, and others. It is also used for prophylaxis of sexually transmitted diseases (STDs) such as gonorrhea after sexual assault . Future research may focus on improving the diagnosis of resistant infections which could allow for focused contact-tracing efforts that could identify additional infections and mitigate the spread of resistant infections .
properties
IUPAC Name |
(6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(2-methyl-5,6-dioxo-1H-1,2,4-triazin-3-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N8O7S3/c1-25-18(22-12(28)13(29)23-25)36-4-6-3-34-15-9(14(30)26(15)10(6)16(31)32)21-11(27)8(24-33-2)7-5-35-17(19)20-7/h5,9,15H,3-4H2,1-2H3,(H2,19,20)(H,21,27)(H,23,29)(H,31,32)/b24-8-/t9-,15-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAAUVRVFOQPIGI-SPQHTLEESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NC(=O)C(=O)N1)SCC2=C(N3C(C(C3=O)NC(=O)C(=NOC)C4=CSC(=N4)N)SC2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=NC(=O)C(=O)N1)SCC2=C(N3[C@@H]([C@@H](C3=O)NC(=O)/C(=N\OC)/C4=CSC(=N4)N)SC2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N8O7S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
104376-79-6 (di-hydrochloride salt), 74578-69-1 (di-hydrochloride salt, hemiheptahydrate) | |
| Record name | Ceftriaxone [USAN:INN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073384595 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID0022773 | |
| Record name | Ceftriaxone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0022773 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
554.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Ceftriaxone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015343 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
1.05e-01 g/L | |
| Record name | Ceftriaxone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015343 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Ceftriaxone works by inhibiting the mucopeptide synthesis in the bacterial cell wall. The beta-lactam moiety of ceftriaxone binds to carboxypeptidases, endopeptidases, and transpeptidases in the bacterial cytoplasmic membrane. These enzymes are involved in cell-wall synthesis and cell division. Binding of ceftriaxone to these enzymes causes the enzyme to lose activity; therefore, the bacteria produce defective cell walls, causing cell death. | |
| Record name | Ceftriaxone | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01212 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS RN |
73384-59-5 | |
| Record name | Ceftriaxone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=73384-59-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ceftriaxone [USAN:INN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073384595 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ceftriaxone | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01212 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Ceftriaxone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0022773 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ceftriaxone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.070.347 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CEFTRIAXONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/75J73V1629 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Ceftriaxone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015343 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
>155 °C, > 155 °C | |
| Record name | Ceftriaxone | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01212 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Ceftriaxone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015343 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary mechanism of action of Ceftriaxone?
A1: this compound is a beta-lactam antibiotic that works by inhibiting bacterial cell wall synthesis. [, , , , ] It specifically binds to penicillin-binding proteins (PBPs), which are enzymes essential for the final steps of peptidoglycan synthesis. [, ] This disruption of the cell wall integrity leads to bacterial cell death.
Q2: How does this compound's interaction with PBPs differ in resistant strains?
A2: Resistance to this compound often arises from mutations in the genes encoding PBPs, particularly the penA gene in Neisseria gonorrhoeae. [, , ] These mutations can alter the PBP active site, reducing this compound's binding affinity and hindering its ability to inhibit cell wall synthesis. [, ]
Q3: Does this compound directly affect the inflammatory response during infections?
A3: While this compound's primary target is bacterial cell wall synthesis, studies show it can indirectly influence the inflammatory response. In a rabbit model of Streptococcus pneumoniae meningitis, this compound treatment led to higher levels of inflammatory markers like LTA, TA, and TNF in the cerebrospinal fluid compared to quinupristin/dalfopristin. []
Q4: What is the molecular formula and weight of this compound?
A4: this compound has a molecular formula of C18H18N8O7S3 and a molecular weight of 554.58 g/mol. []
Q5: How stable is this compound in solution, and what factors can affect its stability?
A5: this compound stability in solution can be affected by factors like pH, temperature, and the presence of other chemicals. [, ] Using a mixed solvent system, such as water for injection and methanol, during the refining process can improve this compound sodium stability compared to a single hydrosolvent system. []
Q6: Does this compound exhibit any catalytic properties?
A6: this compound's primary mode of action is not catalytic. It acts as an inhibitor of PBPs rather than catalyzing a specific chemical reaction. [, , , , ]
Q7: Which structural modifications of this compound can lead to changes in its activity?
A7: Research indicates that even minor alterations in the this compound structure, especially around the active site, can significantly impact its activity. For example, the A311V, T316P, and T483S mutations in the penA gene of N. gonorrhoeae were found to contribute to high-level this compound resistance. []
Q8: What formulation strategies are being explored to enhance this compound's stability or delivery?
A8: One approach to enhance stability and potentially target delivery involves encapsulating this compound in microparticles using polymers like chitosan. [] This method showed promising results in improving drug release profiles and could lead to more effective treatments.
Q9: How does renal function influence this compound's pharmacokinetics?
A9: this compound elimination is primarily renal. [, ] Studies have shown that patients with impaired renal function exhibit slower clearance and prolonged half-life of this compound, necessitating dose adjustments. [, , ]
Q10: What are the typical administration routes for this compound, and how do they affect its pharmacokinetic profile?
A10: this compound is commonly administered intravenously or intramuscularly. [, , , , , ] Oral administration is not preferred due to its poor absorption from the gastrointestinal tract. [, ] The route of administration can affect the drug's absorption rate and distribution within the body.
Q11: What is the significance of cerebrospinal fluid (CSF) penetration for this compound's efficacy in treating meningitis?
A11: this compound demonstrates good penetration into the CSF, which is crucial for its effectiveness in treating meningitis. [, , ] Achieving adequate drug concentrations in the CSF is essential to effectively eradicate bacteria causing the infection.
Q12: What in vitro methods are used to assess this compound's activity against bacteria?
A12: Common in vitro methods include determining the minimum inhibitory concentration (MIC) using techniques like agar dilution and Etest. [, ] These methods provide valuable insights into the drug's potency against various bacterial strains.
Q13: Have any animal models been used to study this compound's efficacy in treating specific infections?
A13: Yes, animal models, including rats and rabbits, have been used to study this compound's effectiveness against infections like meningitis and pneumonia. [, ] These models help researchers understand the drug's behavior in a living organism and its potential for clinical use.
Q14: What are the primary mechanisms of resistance to this compound in bacteria?
A14: The most prevalent resistance mechanism involves alterations in PBPs, reducing this compound's binding affinity. [, ] Another mechanism is the production of beta-lactamases, enzymes that can break down this compound and other beta-lactam antibiotics. [, , ]
Q15: Is there evidence of cross-resistance between this compound and other antibiotics?
A15: Yes, cross-resistance can occur between this compound and other beta-lactam antibiotics, particularly those that target similar PBPs. [, , , ] The emergence of multidrug-resistant strains, especially those showing reduced susceptibility to this compound, highlights the urgent need for alternative treatment options. [, , ]
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Cobalt(3+);3-[(5Z,10Z,15Z)-3,13,17-tris(2-carboxyethyl)-2,7,18-tris(carboxymethyl)-1,2,5,7,12,12,15,17-octamethyl-8,13,18,19-tetrahydro-3H-corrin-24-id-8-yl]propanoic acid](/img/structure/B1232157.png)








![4-(6-methoxypyrazolo[1,5-b]pyridazin-3-yl)-N-[3-methoxy-5-(trifluoromethyl)phenyl]pyrimidin-2-amine](/img/structure/B1232169.png)


![6,6-Dimethyl-1-[3-(2,4,5-trichlorophenoxy)propoxy]-1,3,5-triazine-2,4-diamine;hydrobromide](/img/structure/B1232176.png)
![2-acetamido-6-(phenylmethyl)-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylic acid methyl ester](/img/structure/B1232179.png)